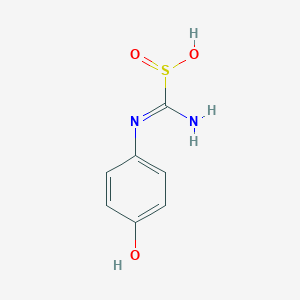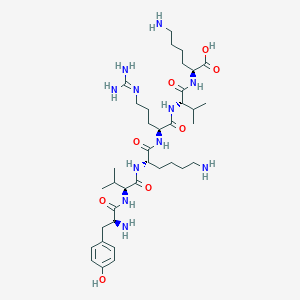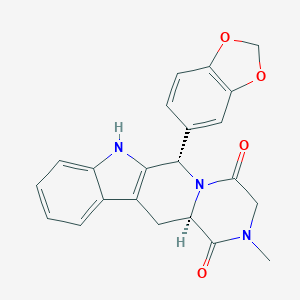
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a trityloxy-imino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction of the nitro group to an amino group.
Formation of the Trityloxy-imino Group: The trityloxy-imino group is introduced by reacting the thiazole derivative with trityl chloride and a base, followed by the addition of hydroxylamine to form the imino group.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
化学反应分析
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antibiotics and other bioactive molecules.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Cefotaxime: A cephalosporin antibiotic that also contains a thiazole ring.
Thiamine: A vitamin (B1) that contains a thiazole ring.
Benzothiazole: A compound with a similar structure but different functional groups.
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is unique due to its combination of a thiazole ring, an amino group, and a trityloxy-imino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZIFGWTSLOMMT-MEFGMAGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid a significant compound in Cefdinir synthesis?
A1: (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid represents a novel starting material for Cefdinir synthesis, offering several advantages over previous methods. [, ] Its use simplifies the synthesis process, reduces production costs, and leads to higher product purity. [, ] This is because it can directly react with 7-AVCA (7-amino-3-vinyl-3-cephem-4-carboxylic acid), another crucial intermediate, under mild conditions, leading to a more efficient and cost-effective production of Cefdinir. []
Q2: How does the use of (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid impact the overall efficiency of Cefdinir production compared to previous methods?
A2: Previous methods often involved multiple steps and expensive reagents, impacting the overall yield and cost of Cefdinir. [] By using (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid, researchers have streamlined the synthesis process. [] This streamlined approach reduces the number of synthetic steps, resulting in a more efficient synthesis with higher yields and reduced waste. [, ] Furthermore, the use of readily available and cheaper starting materials contributes to the cost-effectiveness of this novel approach. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]a](/img/structure/B138389.png)
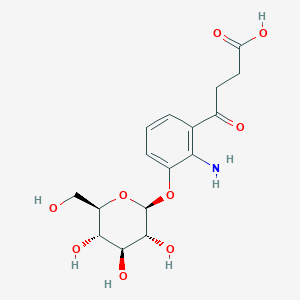

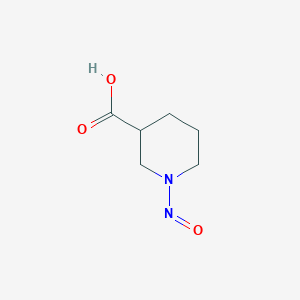
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
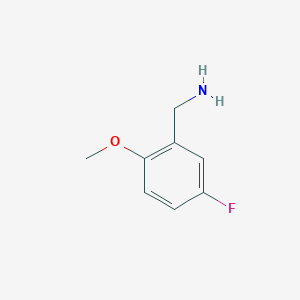
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
